3-甲氧基-1H-吡咯-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

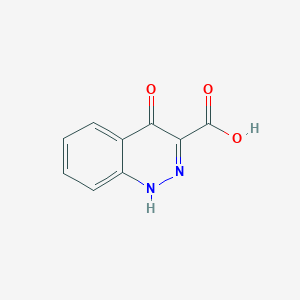

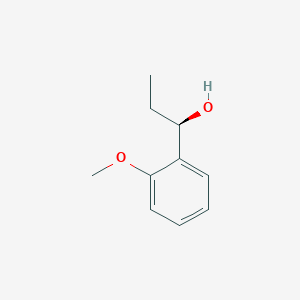

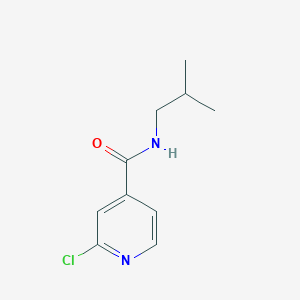

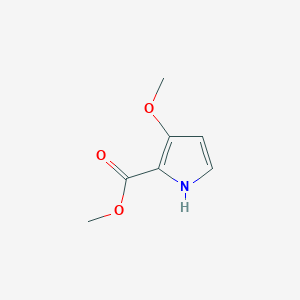

“Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” are not available, pyrrole esters can be synthesized using an enzymatic approach for transesterification . This method involves the use of lipase, solvent, molecular sieves, and a substrate molar ratio of esters to alcohol .Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely similar to other pyrrole derivatives, which are essentially planar . The pyrrole ring and the methoxy-carbonyl O/C/O/C plane have a small dihedral angle .Chemical Reactions Analysis

Pyrrole esters, like “Methyl 3-methoxy-1H-pyrrole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be synthesized through enzymatic transesterification .科学研究应用

药物研究

“3-甲氧基-1H-吡咯-2-羧酸甲酯”及其衍生物广泛应用于药物研究,因为它们存在于各种具有治疗活性的化合物中。 它们是合成杀真菌剂、抗生素、抗炎药、降胆固醇药、抗肿瘤剂等的关键中间体 .

抗真菌应用

该化合物已用于开发抗真菌剂。 研究表明,吡咯类化合物对几种念珠菌菌株表现出体外抗真菌作用 .

有机合成中间体

在有机化学领域,“3-甲氧基-1H-吡咯-2-羧酸甲酯”被用作合成各种有机分子的中间体。 它在推荐的储存条件下的稳定性使其成为化学合成的宝贵成分 .

全合成程序

该化合物还参与了旨在制备天然结构及其类似物的全合成程序,用于天然产物和潜在的治疗剂 .

酶促合成研究

研究人员已探索使用“3-甲氧基-1H-吡咯-2-羧酸甲酯”酶促合成新型吡咯酯。 这些研究通常侧重于优化条件以提高合成化合物的产率和热稳定性 .

作用机制

Target of Action

Methyl 3-methoxy-1H-pyrrole-2-carboxylate, also known as 3-methoxy-1H-Pyrrole-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H9NO3 It’s known that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.

Biochemical Pathways

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

Given the diverse biological activities of structurally similar indole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored under recommended conditions to maintain its stability .

实验室实验的优点和局限性

Methyl 3-methoxy-1H-pyrrole-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. Methyl 3-methoxy-1H-pyrrole-2-carboxylate is also relatively inexpensive. However, Methyl 3-methoxy-1H-pyrrole-2-carboxylate has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Methyl 3-methoxy-1H-pyrrole-2-carboxylate is also not very reactive, which can limit its use in reactions that require highly reactive compounds.

未来方向

There are several future directions for research on Methyl 3-methoxy-1H-pyrrole-2-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-methoxy-1H-pyrrole-2-carboxylate and its derivatives. Another area of research is the study of the biological activity of Methyl 3-methoxy-1H-pyrrole-2-carboxylate and its derivatives. Methyl 3-methoxy-1H-pyrrole-2-carboxylate has potential applications in the fields of medicine, pharmacology, and biochemistry, and further research is needed to fully understand its potential.

合成方法

Methyl 3-methoxy-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-methoxy-1-methylpyrrole and ethyl oxalate in the presence of a strong base such as sodium hydride. The reaction yields Methyl 3-methoxy-1H-pyrrole-2-carboxylate as the major product. Other methods involve the use of different starting materials and reagents.

属性

IUPAC Name |

methyl 3-methoxy-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-5-3-4-8-6(5)7(9)11-2/h3-4,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUQZBMEIYROJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)